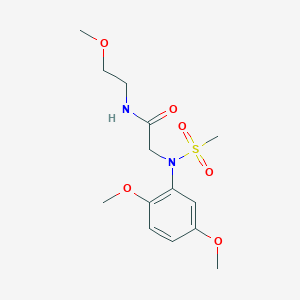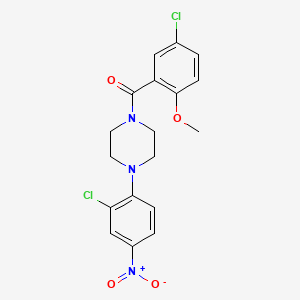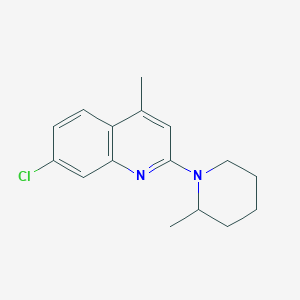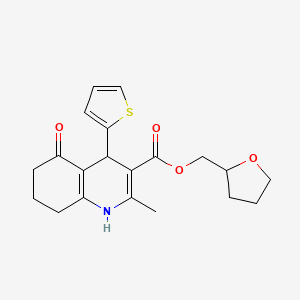![molecular formula C25H24N2O2 B5206228 N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide, also known as PB-28, is a synthetic compound that belongs to the family of benzamide derivatives. PB-28 has been widely studied for its potential as an anticancer agent due to its ability to selectively bind to androgen receptors.
Mecanismo De Acción
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide binds to the androgen receptor with high affinity and specificity. This binding inhibits the interaction between the androgen receptor and its co-activators, leading to the inhibition of androgen receptor-mediated gene transcription. This disruption of the androgen receptor signaling pathway ultimately leads to cell death in cancer cells.
Biochemical and Physiological Effects:
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been shown to induce apoptosis in cancer cells through the inhibition of androgen receptor-mediated gene transcription. This cell death pathway is selective for cancer cells, as normal cells do not express high levels of androgen receptors. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has several advantages as an anticancer agent. It is highly selective for cancer cells, which minimizes the risk of toxicity to normal cells. It has also been found to be effective against cancer cells that are resistant to other anticancer agents. However, N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has a short half-life in the body, which can limit its effectiveness.
Direcciones Futuras
There are several future directions for the study of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide. One area of research is the development of more effective formulations of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide that improve its solubility and bioavailability. Another area of research is the exploration of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide as a potential treatment for other types of cancer, such as breast cancer and ovarian cancer. Finally, the development of N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide analogs with improved pharmacological properties could also be an area of future research.
Métodos De Síntesis
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide can be synthesized through a multi-step process involving the reaction of 4-biphenylcarboxylic acid with thionyl chloride, followed by the reaction with piperidine-1-carbonyl chloride. The resulting intermediate is then reacted with 3-bromoaniline to yield N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide.
Aplicaciones Científicas De Investigación
N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively bind to androgen receptors, which are overexpressed in many types of cancer, including prostate cancer. N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the androgen receptor signaling pathway.
Propiedades
IUPAC Name |
4-phenyl-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c28-24(21-14-12-20(13-15-21)19-8-3-1-4-9-19)26-23-11-7-10-22(18-23)25(29)27-16-5-2-6-17-27/h1,3-4,7-15,18H,2,5-6,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPXKYAUHDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(piperidin-1-ylcarbonyl)phenyl]biphenyl-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)

![N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
![2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5206186.png)

amino]-N-(2-methoxy-5-methylphenyl)benzamide](/img/structure/B5206196.png)



![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![2-bromo-6-ethoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5206245.png)
